6-chloro-2-N,2-N-diphenyl-4-N-[6-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)anilino]hexyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-chloro-N,N-diphenyl-N’-(6-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]amino}hexyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is notable for its unique structure, which includes multiple halogen substitutions and aromatic rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N-diphenyl-N’-(6-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]amino}hexyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,N-diphenyl-N’-(6-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]amino}hexyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
6-chloro-N,N-diphenyl-N’-(6-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]amino}hexyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 6-chloro-N,N-diphenyl-N’-(6-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]amino}hexyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-diphenyl-1,3,5-triazine: A simpler triazine derivative with fewer substitutions.
2,6-dichloro-N,N-diphenylaniline: Another halogenated aromatic compound with different functional groups.
N-chloroacetyl-N-phenyl-2,6-dichloroaniline: A related compound with a chloroacetyl group.
Uniqueness
6-chloro-N,N-diphenyl-N’-(6-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]amino}hexyl)-1,3,5-triazine-2,4-diamine stands out due to its multiple halogen substitutions and the presence of both aromatic and aliphatic components. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
352209-17-7 |
---|---|
Molecular Formula |
C28H24ClF7N6 |
Molecular Weight |
613g/mol |
IUPAC Name |
6-chloro-2-N,2-N-diphenyl-4-N-[6-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)anilino]hexyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C28H24ClF7N6/c29-25-39-26(41-27(40-25)42(17-11-5-3-6-12-17)18-13-7-4-8-14-18)38-16-10-2-1-9-15-37-24-22(32)20(30)19(28(34,35)36)21(31)23(24)33/h3-8,11-14,37H,1-2,9-10,15-16H2,(H,38,39,40,41) |
InChI Key |
YXAGEZJLGSVYIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)NCCCCCCNC4=C(C(=C(C(=C4F)F)C(F)(F)F)F)F)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)NCCCCCCNC4=C(C(=C(C(=C4F)F)C(F)(F)F)F)F)Cl |
Origin of Product |
United States |
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